molecular formula C12H15N3 B11728133 benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine

benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Katalognummer: B11728133
Molekulargewicht: 201.27 g/mol
InChI-Schlüssel: YKQNHRUCQWZYEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a substituted pyrazole derivative characterized by a benzyl group attached to a methylamine moiety linked to the 4-position of a 1-methylpyrazole ring. Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol (estimated from structural analogs in ). This compound’s structure combines aromatic (benzyl) and heterocyclic (pyrazole) components, enabling interactions with biological targets such as enzymes or receptors.

Eigenschaften

Molekularformel

C12H15N3

Molekulargewicht

201.27 g/mol

IUPAC-Name

N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C12H15N3/c1-15-10-12(9-14-15)8-13-7-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8H2,1H3

InChI-Schlüssel

YKQNHRUCQWZYEX-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)CNCC2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine typically involves the reaction of benzylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Therapeutic Potential
Benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine has garnered attention for its potential therapeutic effects, particularly in the treatment of inflammatory and metabolic disorders. Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity and leading to beneficial pharmacological outcomes. For example, it has shown potential inhibitory effects on metabolic enzymes, suggesting its role in managing conditions related to inflammation and metabolic dysregulation.

Biological Activities
The compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have indicated that benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine may possess antimicrobial effects, making it a candidate for further exploration in drug development against infectious diseases.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a potential therapeutic agent for conditions characterized by excessive inflammation.

Synthetic Methods

The synthesis of benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of benzylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. Common reducing agents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride in solvents such as methanol or ethanol. This method allows for high yields and purity, which are crucial for pharmaceutical applications.

Case Studies

Several studies have explored the pharmacological potential of benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine:

Case Study 1: Inhibition of Enzymatic Activity

A study investigated the compound's interaction with various metabolic enzymes. The results demonstrated that benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine could effectively inhibit certain enzymes by occupying their active sites, thereby preventing substrate access. This mechanism suggests its potential use in developing drugs targeting metabolic disorders .

Case Study 2: Anti-inflammatory Research

Research focusing on the anti-inflammatory properties of this compound indicated significant activity in vitro. The compound was tested against several inflammatory markers, showing promise in reducing inflammation levels comparable to established anti-inflammatory drugs .

Wirkmechanismus

The mechanism of action of n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Benzyl-Pyrazole Amines

The compound’s closest analogs differ in substituents on the benzyl group or pyrazole ring. Key examples include:

Compound Name Molecular Formula Substituent Variations Biological Activity (Where Reported) References
Benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₁₅N₃ None (reference compound) Limited direct data; inferred antimicrobial
[2-(3-Methoxyphenyl)ethyl] variant C₁₆H₂₃N₃O Methoxy-phenylethyl substitution Not explicitly reported; structural analog
[(4-Fluorophenyl)methyl] variant C₁₁H₁₂FN₃ Fluorine at benzyl para-position Enhanced lipophilicity; potential CNS activity
(2-Aminoethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine C₇H₁₄N₄ Aminoethyl instead of benzyl Improved solubility; unconfirmed bioactivity

Key Observations :

  • Bioactivity : Pyrazole derivatives with electron-withdrawing groups (e.g., fluorine) or extended alkyl chains (e.g., methoxyphenyl) often show improved antimicrobial or analgesic properties compared to unsubstituted variants .
Pyrazole-Amines with Varied Heterocycles

Compounds with modified pyrazole rings or alternative heterocycles:

Compound Name Molecular Formula Structural Variation Pharmacological Notes References
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine C₈H₁₁N₅ Pyrazole ring at 3-position Potential kinase inhibition; no activity data
5-(1-Methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylic acid C₈H₇N₃O₃ Oxazole-carboxylic acid fusion Unreported bioactivity; used in synthesis
Benzyl[(1-isopropyl-5-methyl-1H-pyrazol-4-yl)methyl]amine C₁₅H₂₂ClN₃ Isopropyl and methyl on pyrazole Supplier-listed; no published bioactivity

Key Observations :

  • Ring Position: Substitution at the pyrazole 3-position (vs.
  • Heterocycle Fusion : Oxazole-pyrazole hybrids (e.g., ) introduce hydrogen-bonding sites but lack reported efficacy data.
Pharmacological and Physicochemical Comparisons
  • Antimicrobial Activity: Vijesh et al. (2013) demonstrated that pyrazole-triazole hybrids exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Solubility: The unsubstituted benzyl variant likely has lower aqueous solubility than aminoethyl or polar-substituted analogs (e.g., ), limiting bioavailability .
  • Synthetic Accessibility : Benzyl-substituted pyrazoles are typically synthesized via nucleophilic substitution or reductive amination, while fluorinated analogs require specialized fluorination steps .

Biologische Aktivität

Benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine can be represented as follows:

C11H14N3\text{C}_{11}\text{H}_{14}\text{N}_3

This compound features a benzyl group attached to a pyrazole ring, which is known for its potential pharmacological activities.

Anticancer Properties

Research indicates that benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine exhibits significant anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and Jurkat (T-cell leukemia) cells. The mechanism involves the inhibition of specific kinases related to cell cycle regulation, leading to reduced cell viability and increased apoptosis in treated cells .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG22.5CDK1/Cdc2 inhibition
Jurkat3.0Induction of apoptosis
DLD-12.8Inhibition of cell proliferation

Antimicrobial Activity

Benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine also demonstrates antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis . The compound's structural features allow it to interact with essential enzymes involved in microbial growth.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli32 µg/mLInhibition of cell wall synthesis
S. aureus16 µg/mLDisruption of metabolic pathways

The synthesis of benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves a reductive amination process. This method allows for the efficient formation of the target compound from readily available precursors .

The biological activity is primarily attributed to the compound's ability to bind to specific molecular targets, modulating enzyme activity or disrupting cellular processes. For example, it may inhibit enzymes associated with cancer cell proliferation or interfere with microbial metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the potential applications of benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine:

  • In vitro Studies : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity and potential as a therapeutic agent in oncology .
  • Antimicrobial Testing : Research conducted on bacterial strains indicated that benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine effectively inhibited growth, suggesting its use as a lead compound for developing new antibiotics .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it acts by inhibiting key enzymes involved in both cancer progression and microbial growth, providing insights into its dual functionality .

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., DMSO for solubility vs. dichloromethane for extraction efficiency).
  • Catalyst selection (e.g., Cu(I) for Buchwald-Hartwig-type couplings).
  • Purification challenges due to byproducts; column chromatography with gradients of ethyl acetate/hexane is often required .

How is the structural confirmation of benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine achieved?

Basic Research Question
Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., pyrazole methyl groups at δ 2.5–3.5 ppm; benzyl protons at δ 4.0–4.5 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for refinement, particularly for resolving torsional angles in the benzyl-pyrazole linkage. Single-crystal diffraction data collection at 100 K ensures high-resolution structures .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., m/z 215 [M+H]+^+) .

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Advanced Research Question
SAR studies focus on modifying substituents to enhance pharmacological properties:

  • Substituent Variation : Introduce electron-withdrawing (e.g., fluoro) or donating (e.g., methoxy) groups on the benzyl ring to modulate receptor binding. For example, 4-methoxybenzyl analogs show enhanced σ1_1 receptor antagonism .
  • Pharmacophore Hybridization : Combine pyrazole cores with known bioactive motifs (e.g., diarylpyrazoles for antitubulin activity) .
  • In Vitro Assays : Screen derivatives against target receptors (e.g., σ1_1R binding assays) or cancer cell lines (e.g., sea urchin embryo assays for antimitotic activity) .

Advanced Research Question

  • Molecular Docking : PyMOL or AutoDock Vina models interactions with targets (e.g., σ1_1 receptor). Adjust torsional angles of the benzyl group to fit hydrophobic pockets .
  • DFT Calculations : Analyze charge distribution and frontier molecular orbitals to identify reactive sites for electrophilic substitution .

How are intermediates like 4-(1-methylpyrazol-4-yl)benzaldehyde synthesized?

Basic Research Question

  • Suzuki Coupling : React 4-bromobenzaldehyde with 1-methyl-1H-pyrazol-4-ylboronic acid using Pd(PPh3_3)4_4 as a catalyst .
  • Purification : Isolate via flash chromatography (hexane/ethyl acetate) and confirm purity by 1^1H NMR (aldehyde proton at δ 10.1 ppm) .

What analytical techniques are critical for purity assessment?

Basic Research Question

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 104–107°C) indicate crystallinity and purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.